![molecular formula C10H8N2O2 B2921734 N-(1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 2459725-56-3](/img/structure/B2921734.png)
N-(1,3-benzoxazol-6-yl)prop-2-enamide
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Overview
Description
N-(1,3-benzoxazol-6-yl)prop-2-enamide, also known as BPA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthetic Organic Chemistry
N-(1,3-benzoxazol-6-yl)prop-2-enamide serves as a versatile starting material in synthetic organic chemistry. Its structure allows for various functionalization reactions, enabling the synthesis of a wide range of benzoxazole derivatives. These derivatives have been extensively used in drug discovery due to their potential biological activities .
Antimicrobial Agents
Derivatives of N-(1,3-benzoxazol-6-yl)prop-2-enamide have shown promising results as antimicrobial agents. They exhibit activity against both Gram-positive and Gram-negative bacterial strains, making them valuable in the development of new antibiotics .
Cancer Research
Benzoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Compounds with the N-(1,3-benzoxazol-6-yl)prop-2-enamide moiety have demonstrated inhibition of lung, breast, and colon cancer cells, indicating their potential use in cancer therapy .
Antibacterial Activity
The antibacterial activity of N-(1,3-benzoxazol-6-yl)prop-2-enamide derivatives has been studied, with some compounds showing bactericidal activity against strains like Staphylococcus aureus. This highlights their potential application in treating bacterial infections .
Molecular Docking Studies
N-(1,3-benzoxazol-6-yl)prop-2-enamide and its derivatives can be used in molecular docking studies to predict the interaction with biological targets such as DNA gyrase. These studies are crucial for understanding the mechanism of action of potential drugs .
Pharmacokinetics and ADMET Profiling
The pharmacokinetic properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of benzoxazole derivatives are essential for drug development. N-(1,3-benzoxazol-6-yl)prop-2-enamide serves as a core structure for compounds that are evaluated for these properties, ensuring their safety and efficacy as drugs .
Safety and Hazards
Future Directions
References
- Enamine: N-[3-(1,3-benzoxazol-2-yl)propyl] (methyl)amine MSDS
Mechanism of Action
Target of Action
N-(1,3-benzoxazol-6-yl)prop-2-enamide is a novel compound that has been synthesized and studied for its potential therapeutic effects . The primary targets of this compound are the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in the suppression of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These molecules are lipid compounds that are produced by COX enzymes and play a significant role in the inflammatory response .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway , leading to a decrease in the production of pro-inflammatory mediators such as thromboxane, prostaglandins, and prostacyclin . This can result in the reduction of inflammation and pain, making this compound potentially useful in the treatment of inflammatory conditions .
properties
IUPAC Name |
N-(1,3-benzoxazol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-2-10(13)12-7-3-4-8-9(5-7)14-6-11-8/h2-6H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKGZZCQGWECKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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